对-乙氧羰基苯甲酰氯

描述

p-Ethoxycarbonylbenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the chemistry of p-ethoxycarbonylbenzoyl chloride. For instance, the ethoxycarbonyl fragment is mentioned in the context of p-tert-butyl thiacalix arene derivatives, which indicates its relevance in the field of supramolecular chemistry and its potential role in anion binding .

Synthesis Analysis

The synthesis of compounds related to p-ethoxycarbonylbenzoyl chloride can involve various strategies. While the provided papers do not directly describe the synthesis of p-ethoxycarbonylbenzoyl chloride, they do discuss the synthesis of derivatives that contain ethoxycarbonyl groups. For example, the synthesis of p-tert-butyl thiacalix arene derivatives with ethoxycarbonyl and 4-amidoazobenzene fragments suggests that functional group manipulation is a key aspect of the synthetic process . This information can be extrapolated to hypothesize that the synthesis of p-ethoxycarbonylbenzoyl chloride might involve similar strategies of functional group interconversion.

Molecular Structure Analysis

The molecular structure of p-ethoxycarbonylbenzoyl chloride can be inferred to some extent from the related compounds mentioned in the papers. The presence of an ethoxycarbonyl group in the structure is likely to influence the overall molecular conformation and electronic distribution. The paper on p-tert-butyl thiacalix arene derivatives provides insights into how the substitution of hydroxyl groups by ethoxycarbonyl fragments can alter the molecular structure and its properties .

Chemical Reactions Analysis

Chemical reactions involving ethoxycarbonyl groups are not explicitly detailed in the provided papers. However, the synthesis paper suggests that the ethoxycarbonyl group can participate in reactions that lead to the binding of anions such as fluoride and chloride . This indicates that p-ethoxycarbonylbenzoyl chloride could potentially be reactive towards nucleophiles, given the presence of the ethoxycarbonyl group and the chloride leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-ethoxycarbonylbenzoyl chloride can be speculated based on the properties of similar compounds. The paper on the polymerization of p-methoxybenzyl chloride mentions that the polymer formed is soluble in most common organic solvents . This suggests that p-ethoxycarbonylbenzoyl chloride, which shares a similar benzyl chloride moiety, might also display solubility in organic solvents. Additionally, the presence of the ethoxycarbonyl group could influence the compound's acidity, reactivity, and solubility in various media.

科学研究应用

1. 前向渗透应用

对-乙氧羰基苯甲酰氯已用于聚苯并咪唑 (PBI) 膜的功能化,以增强其亲水性和表面电荷,使其更适用于前向渗透水净化应用。这种改性导致水通量增加和通过膜的氯化钠传输减少 (Flanagan & Escobar, 2013).

2. 光伏器件增强

该化学物质已在有机体异质结光伏器件的生产中与氧化石墨烯相连。这种联系显着提高了这些器件的性能,产生功率转换效率的大幅提高 (Stylianakis 等人,2012).

3. 化学合成

它参与在乙酸酐和碱存在下特定苯并咪唑鎓盐的环化。该过程导致吡唑并[1,5-a]苯并咪唑和 4-氨基吡咯并[1,2-a]苯并咪唑衍生物的形成,表明其在复杂有机合成中的效用 (Kuz’menko 等人,2004).

4. 相转移催化

该化学物质用于在相转移催化条件下对对-氯硝基苯进行乙氧基化。该研究重点介绍了这种亲核取代反应的动力学,这在有机化学中至关重要 (Wang & Prasad, 2010).

5. 电化学和光谱研究

对-乙氧羰基苯甲酰氯已通过实验和理论方法进行表征,包括光谱(FTIR、NMR)和电化学分析。其性质对于理解其在各种化学过程中的相互作用至关重要 (Çakır 等人,2014).

6. 有机化学中的电合成

该化学物质用于 2,6-二甲基-4-芳基吡啶-3,5-二腈的配对电合成,该过程在有机电合成的领域至关重要 (Batanero 等人,2002).

安全和危害

While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .

属性

IUPAC Name |

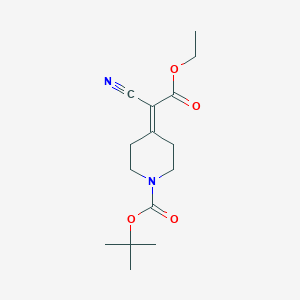

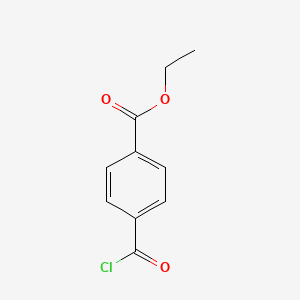

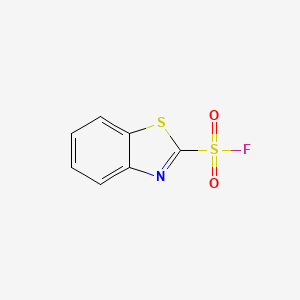

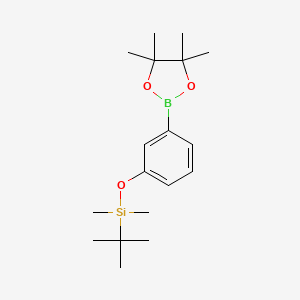

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Ethoxycarbonylbenzoyl chloride | |

CAS RN |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)